4-fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
Description
4-Fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a fluorine substituent on the benzene ring, a methoxy group at the para position, and a 2-oxopyrrolidin-1-yl moiety at the meta position of the aniline moiety. This compound is part of a broader class of sulfonamides investigated for their pharmacological properties, particularly as modulators of neurotransmitter receptors such as 5-HT4.
Properties
IUPAC Name |
4-fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c1-24-16-9-6-13(11-15(16)20-10-2-3-17(20)21)19-25(22,23)14-7-4-12(18)5-8-14/h4-9,11,19H,2-3,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPDIXPBTLTUHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of a suitable aromatic precursor to introduce a nitro group.
Reduction: The reduction of the nitro group to an amine.
Pyrrolidinone Formation: The formation of the pyrrolidinone moiety through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of sulfonamides, including 4-fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, exhibit promising anticancer properties. For instance, compounds with similar structures have been evaluated as RET kinase inhibitors, which are crucial in cancer therapy due to their role in tumor growth and survival pathways. In particular, modifications in the substituents of the phenyl ring can enhance the potency of these inhibitors against various cancer cell lines .
Anti-inflammatory Properties
This compound is also being explored for its anti-inflammatory effects. Sulfonamide derivatives have shown selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. The structure of 4-fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide suggests potential for similar activity, making it a candidate for further investigation in inflammatory disease models .
Antimicrobial Activity
The antibacterial properties of sulfonamides are well-documented, and this compound may exhibit similar effects. Studies have shown that modifications to the sulfonamide group can enhance antibacterial efficacy against resistant strains of bacteria. This makes it a potential lead compound for developing new antibiotics .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 4-fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide involves several key steps that optimize yield and purity. The general synthetic pathway includes:
- Formation of the Pyrrolidine Ring : A critical step that involves cyclization reactions to create the oxopyrrolidine structure.
- Sulfonamide Formation : The introduction of the sulfonamide group is essential for biological activity.
- Fluorination and Methoxy Substitution : These modifications are crucial for enhancing the pharmacological profile.
The structure-activity relationship studies indicate that variations in the fluorine and methoxy groups significantly affect the biological activity, suggesting that fine-tuning these substituents could lead to more potent derivatives .
Case Study: RET Kinase Inhibition
In a study evaluating various benzamide derivatives, 4-fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide was tested for its ability to inhibit RET kinase activity. Results demonstrated moderate to high potency compared to other known inhibitors, indicating its potential as a therapeutic agent in treating RET-driven cancers .
Case Study: COX-2 Selectivity
Another experimental study focused on the anti-inflammatory properties of this compound revealed that it selectively inhibited COX-2 without affecting COX-1 activity, which is beneficial for reducing side effects associated with non-selective NSAIDs .
Tables
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of cell death in cancer cells, or modulation of immune responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound’s closest analogs differ in substituents on the phenyl ring and the sulfonamide-linked group. Key examples include:
SB-258585 (4-Iodo-N-[4-Methoxy-3-(4-Methylpiperazin-1-yl)Phenyl]Benzenesulfonamide)
- Structural Differences : Replaces 2-oxopyrrolidin with a 4-methylpiperazine group and substitutes fluorine with iodine.
- Receptor Affinity : Exhibits high 5-HT6 receptor binding (Kd = 1.3 nM) due to iodine’s bulky, hydrophobic character .
- Pharmacological Impact : The piperazine group enhances solubility and hydrogen-bonding capacity, whereas iodine improves receptor affinity but may reduce metabolic stability compared to fluorine .
4-(2-Oxopyrrolidin-1-yl)-N-(3,4,5-Trimethoxyphenyl)Benzenesulfonamide (Compound 31, )
- Structural Differences : Features a 3,4,5-trimethoxyphenyl group instead of the 4-methoxy-3-(2-oxopyrrolidin)phenyl moiety.
- Physicochemical Data: Melting point = 199–201°C; purity = 97.1%.
4-(2-Oxopyrrolidin-1-yl)-N-Phenylbenzenesulfonamide (Compound 19, )
Pharmacological and Receptor Binding Profiles
Solubility and Bioavailability Considerations
Biological Activity
Chemical Structure and Properties
The molecular formula of 4-fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is CHFNOS, with a molecular weight of approximately 345.4 g/mol. The structure consists of a benzenesulfonamide core with a fluorine atom and a methoxy group as substituents, along with a pyrrolidine moiety which contributes to its biological activity.
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit notable antimicrobial properties. A study on similar compounds demonstrated significant antibacterial activity against various strains of bacteria, including Escherichia coli and Pseudomonas aeruginosa . The introduction of electron-withdrawing groups like fluorine enhances the compound's interaction with bacterial targets, potentially increasing its efficacy .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Research on related sulfonamide derivatives has shown that modifications in the aromatic rings can lead to enhanced cytotoxicity against cancer cell lines. For instance, derivatives with halogen substitutions were evaluated for their ability to inhibit cell proliferation in breast cancer cell lines, indicating that the presence of fluorine may contribute to increased biological activity .
Enzyme Inhibition Studies
In vitro studies have focused on the compound's ability to inhibit key enzymes involved in various metabolic pathways. For example, docking studies suggested that the compound could interact with cholinesterases and cyclooxygenase enzymes, which are critical in neurodegenerative diseases and inflammation . The presence of the methoxy group is believed to influence these interactions positively.
Structure-Activity Relationship (SAR)
The structure-activity relationship of sulfonamides is crucial for understanding their biological effects. Compounds with specific substitutions on the aromatic rings have been shown to exhibit varied levels of activity against target enzymes. For instance, compounds featuring methoxy groups generally demonstrate improved solubility and membrane permeability, enhancing their biological efficacy .
Table 1: Summary of Biological Activities
Case Study: Synthesis and Testing
A notable study synthesized various sulfonamide derivatives based on the core structure of 4-fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. The synthesized compounds underwent extensive testing for antimicrobial and anticancer activities. Results indicated that modifications significantly affected their potency, highlighting the importance of structural optimization in drug design .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for 4-fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, and how do reaction conditions affect yield and purity?
- Methodological Answer : The compound is typically synthesized via multi-step nucleophilic substitution and coupling reactions. For example, sulfonamide formation involves reacting 4-fluoro-benzenesulfonyl chloride with a substituted aniline intermediate (e.g., 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline) under basic conditions (e.g., NaHCO₃ in THF) . Yields range from 50–75%, depending on purification methods (e.g., column chromatography vs. recrystallization). Purity is confirmed via HPLC (>95%) and elemental analysis.
- Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Sulfonylation | NaHCO₃, THF, 0°C→RT | 65 | 97 | |
| Cyclization | Pd(OAc)₂, DMF, 80°C | 58 | 95 |
Q. How is the compound structurally characterized, and what crystallographic parameters are critical for confirmation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in ethanol/water. Key parameters include:
- Space group: Monoclinic P2₁/n (common for sulfonamides) .
- Bond lengths: S=O (1.43–1.45 Å), C-F (1.34 Å) .
- Torsional angles: Dihedral angles between aromatic rings (e.g., 15–25°) indicate planarity .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data across enzymatic vs. cell-based assays?
- Methodological Answer : Contradictions often arise from assay-specific factors:
- Enzymatic assays : Measure direct target inhibition (e.g., 5-HT₆ receptor IC₅₀ = 12 nM ). Use purified proteins and standardized buffers (pH 7.4, 25°C).
- Cell-based assays : Account for membrane permeability (logP = 2.8) and metabolite interference (e.g., cytochrome P450-mediated degradation) . Normalize data using internal controls (e.g., β-galactosidase reporters).
Q. What computational approaches predict the compound’s binding mode to neurological targets like 5-HT₆ receptors?
- Methodological Answer :
Docking : Use AutoDock Vina with receptor PDB ID 6WGT. The sulfonamide group forms hydrogen bonds with Arg98 and Tyr195 .
MD Simulations : AMBER force fields (100 ns trajectories) assess stability of the pyrrolidinone moiety in the hydrophobic pocket .
QSAR : Correlate substituent effects (e.g., methoxy vs. trifluoromethyl) with activity using Hammett σ constants .
Data Contradiction Analysis
Q. Why do solubility studies report conflicting results in polar vs. nonpolar solvents?
- Resolution : The compound exhibits pH-dependent solubility due to the sulfonamide’s pKa (~6.5). In polar solvents (DMSO): >50 mg/mL; in aqueous buffers (pH 7.4): ~0.2 mg/mL. Additives like cyclodextrins improve aqueous solubility by 10-fold .
Experimental Design Considerations
Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
